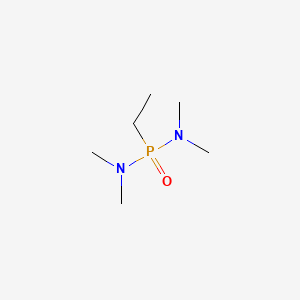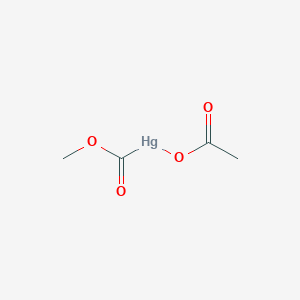
(5-Methyl-3-oxopiperazin-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) is a chemical compound with the molecular formula C7H12N2O3 and a molecular weight of 172.18 g/mol . It is used primarily in research and experimental applications . The structure of this compound includes a piperazine ring, which is a common feature in many pharmacologically active compounds.
Vorbereitungsmethoden
The synthesis of 2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) typically involves the reaction of piperazine derivatives with acetic acid derivatives under controlled conditions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction
Analyse Chemischer Reaktionen
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) can be compared to other piperazine derivatives, such as:
2-Piperazineaceticacid,5-methyl-3-oxo-,methylester(9CI): This compound has a similar structure but includes a methyl ester group, which can affect its reactivity and solubility.
2-Piperazineacetic acid, 5-methyl-3-oxo-: This compound is a close structural analog and shares many of the same chemical properties.
The uniqueness of 2-Piperazineaceticacid,5-methyl-3-oxo-(9CI) lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
405214-35-9 |
|---|---|
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
2-(5-methyl-3-oxopiperazin-2-yl)acetic acid |
InChI |
InChI=1S/C7H12N2O3/c1-4-3-8-5(2-6(10)11)7(12)9-4/h4-5,8H,2-3H2,1H3,(H,9,12)(H,10,11) |
InChI-Schlüssel |
MQJOPGIJTZPVJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(C(=O)N1)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(3-Chlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B13732668.png)








![(2S)-4-(5-formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13732742.png)

